molecular formula C23H16ClNO5S B11391522 ethyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

ethyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11391522
M. Wt: 453.9 g/mol
InChI Key: ODUYAADMZCGMND-UHFFFAOYSA-N
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Description

ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a chromene and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromene Moiety: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base.

    Introduction of the Chlorine Atom: Chlorination of the chromene derivative using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation Reaction: Coupling the chlorinated chromene with an amine to form the amido derivative.

    Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetic ester in the presence of elemental sulfur.

    Final Coupling: The chromene and thiophene derivatives are then coupled under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom on the chromene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The chromene and thiophene moieties could play a role in these interactions, potentially affecting the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-ETHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of both chromene and thiophene rings, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C23H16ClNO5S

Molecular Weight

453.9 g/mol

IUPAC Name

ethyl 2-[(6-chloro-4-oxochromene-2-carbonyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C23H16ClNO5S/c1-2-29-23(28)20-16(13-6-4-3-5-7-13)12-31-22(20)25-21(27)19-11-17(26)15-10-14(24)8-9-18(15)30-19/h3-12H,2H2,1H3,(H,25,27)

InChI Key

ODUYAADMZCGMND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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